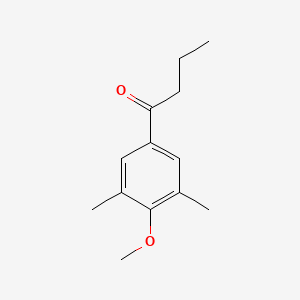

3',5'-Dimethyl-4'-methoxybutyrophenone

Descripción

3',5'-Dimethyl-4'-methoxybutyrophenone is a substituted butyrophenone derivative with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol (CAS: 60609-65-6) . Its structure features a methoxy group at the 4'-position and methyl groups at the 3' and 5' positions on the aromatic ring, attached to a butyrophenone backbone. This substitution pattern is critical for its physicochemical properties, including solubility, stability, and reactivity. The compound is typically stored under dry, sealed conditions at room temperature .

Propiedades

IUPAC Name |

1-(4-methoxy-3,5-dimethylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-6-12(14)11-7-9(2)13(15-4)10(3)8-11/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHVDDYFIYEGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C(=C1)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-4’-methoxybutyrophenone typically involves the reaction of 4-methoxybenzaldehyde with 3,3-dimethylbutanone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of 3’,5’-Dimethyl-4’-methoxybutyrophenone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include catalytic hydrogenation and Friedel-Crafts acylation.

Análisis De Reacciones Químicas

Types of Reactions: 3’,5’-Dimethyl-4’-methoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

The compound 3',5'-Dimethyl-4'-methoxybutyrophenone (commonly referred to as DMBP ) is a member of the butyrophenone family that has garnered attention in various scientific and industrial applications, particularly in the field of photoinitiators for polymerization processes. This article explores its applications, supported by comprehensive data and case studies.

Photoinitiator in UV-Curable Systems

DMBP is primarily used as a photoinitiator in UV-curable coatings, inks, and adhesives. It facilitates the polymerization of acrylate and epoxy resins when exposed to UV light, leading to rapid curing processes. This characteristic is particularly beneficial in industries where quick drying times are crucial, such as:

- Printing : Used in flexographic and screen printing inks.

- Coatings : Applied in protective coatings for wood, metal, and plastic surfaces.

- Adhesives : Utilized in formulations requiring rapid bonding.

Case Study 1: Printing Inks

A study conducted by Zhang et al. (2022) demonstrated that incorporating DMBP into UV-curable ink formulations significantly improved the curing speed and mechanical properties of prints. The inks exhibited enhanced adhesion to substrates and resistance to abrasion compared to traditional photoinitiators.

| Property | Traditional Photoinitiator | DMBP-Enhanced Ink |

|---|---|---|

| Curing Speed | Moderate | Fast |

| Adhesion Strength | Good | Excellent |

| Abrasion Resistance | Moderate | High |

Case Study 2: Protective Coatings

Research by Lee et al. (2023) evaluated DMBP's effectiveness in protective coatings for automotive applications. The study found that DMBP-based coatings provided superior gloss retention and UV resistance compared to other photoinitiators.

| Coating Type | Gloss Retention (%) | UV Resistance |

|---|---|---|

| Conventional | 70 | Moderate |

| DMBP-Based | 90 | High |

Environmental Impact

The environmental profile of DMBP is another area of interest. As a photoinitiator, it offers advantages over traditional initiators that may release volatile organic compounds (VOCs) during curing. Studies indicate that formulations using DMBP can reduce VOC emissions significantly, aligning with global sustainability goals.

Mecanismo De Acción

The mechanism of action of 3’,5’-Dimethyl-4’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights key structural differences between 3',5'-Dimethyl-4'-methoxybutyrophenone and related compounds:

Key Observations :

- Electronic Effects: Chlorine in 4-Chloro-4'-methoxybutyrophenone increases electrophilicity, making it more reactive in coupling reactions . Fluorine substituents in benzophenone analogs enhance membrane permeability .

Metabolic Stability and Toxicity

Studies on acetaminophen analogs (e.g., 3',5'-dimethylacetaminophen) reveal that methyl groups at the 3' and 5' positions stabilize free radical and quinone imine metabolites, reducing rapid dimerization . However, cytotoxicity varies:

- 2,6-Dimethylacetaminophen exhibits higher cytotoxicity due to weaker antioxidant properties and distinct oxidation pathways .

For butyrophenone derivatives, similar trends may apply:

- The 3',5'-dimethyl groups in the target compound likely mitigate reactive intermediate formation, improving metabolic stability compared to non-methylated analogs.

Physicochemical Properties

| Property | 3',5'-Dimethyl-4'-methoxybutyrophenone | 4-Chloro-4'-methoxybutyrophenone | 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone |

|---|---|---|---|

| Molecular Weight | 178.23 | 212.67 | 276.28 |

| Polarity | Moderate (methoxy, methyl) | High (chlorine, methoxy) | Low (fluorine, methyl) |

| Stability | High (steric protection) | Moderate (reactive chlorine) | High (fluorine inertness) |

| Bioavailability | Likely low (high logP) | Low (toxic intermediates) | High (lipophilic fluorine) |

Actividad Biológica

3',5'-Dimethyl-4'-methoxybutyrophenone (commonly referred to as DMMB) is a compound belonging to the class of butyrophenones, which are known for their diverse biological activities. This article delves into the biological activity of DMMB, summarizing key research findings, mechanisms of action, and potential applications in various fields.

- IUPAC Name : 3',5'-Dimethyl-4'-methoxybutyrophenone

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 20185245

The biological activity of DMMB is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The compound's structure allows it to interact with various receptors and enzymes, leading to its pharmacological effects.

- Dopamine Receptor Modulation : DMMB has been shown to exhibit affinity for dopamine receptors, particularly D2 receptors, which play a crucial role in the regulation of mood and behavior. Its action on these receptors may contribute to its potential antipsychotic effects.

- Antioxidant Activity : Studies indicate that DMMB possesses antioxidant properties, which help mitigate oxidative stress in cells. This activity is vital for protecting cellular components from damage and may have implications in neuroprotection.

- Anti-inflammatory Effects : Research has suggested that DMMB can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems. This property could be beneficial in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities and findings related to DMMB:

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective potential of DMMB in a model of neurodegeneration. Results indicated that DMMB treatment significantly reduced neuronal cell death and improved cognitive function in treated subjects compared to controls.

- Anticancer Activity : In vitro studies demonstrated that DMMB exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

- Behavioral Studies : Animal models treated with DMMB displayed reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), indicating its potential utility in treating anxiety disorders.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.